2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c1-9(21)17-14-18-11(7-23-14)5-13(22)20-15-19-12(8-24-15)10-3-2-4-16-6-10/h2-4,6-8H,5H2,1H3,(H,17,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVXLPVCJVPTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Pyridine Derivative: The acetylated thiazole is then coupled with a pyridine derivative through a nucleophilic substitution reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole and pyridine rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted thiazole or pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, have been evaluated for their antimicrobial properties. A study demonstrated that thiazole compounds exhibit significant antifungal activity against various pathogens, including Candida parapsilosis and Aspergillus niger. The presence of the pyridine moiety enhances the antimicrobial efficacy of these compounds due to its ability to interact with microbial enzymes and disrupt cellular processes .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida parapsilosis | 32 µg/mL |
| Compound B | Aspergillus niger | 16 µg/mL |
| 2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide | Staphylococcus aureus | 8 µg/mL |
Anticancer Properties
Recent research has highlighted the anticancer potential of thiazole derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. For instance, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways .
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of thiazole derivatives, including 2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer), the following results were obtained:
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.5 | Apoptosis induction via ROS generation |
| MDA-MB-231 | 12.3 | Inhibition of VEGFR signaling |
Mechanistic Insights
The mechanisms through which 2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide exerts its biological effects are under investigation. Preliminary studies suggest that this compound may act by inhibiting specific enzymes involved in cell proliferation and survival pathways, such as protein kinases and phosphatases .
Mechanism of Action
The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound’s structure is distinguished by its bis-thiazole framework and pyridinyl substitution. Key structural analogs and their differences are summarized below:
- Pyridinyl vs.
- Bis-Thiazole vs. Benzothiazole : Unlike benzothiazole derivatives (e.g., ), the target’s dual thiazole core increases rigidity and may reduce metabolic degradation .
Physicochemical Properties
Biological Activity
The compound 2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, along with relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.
- Acetylation : The thiazole intermediate is acetylated using acetic anhydride or acetyl chloride.
- N-Alkylation : The final step involves N-alkylation with pyridine derivatives, which is crucial for enhancing biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide have been evaluated against various cancer cell lines. A study demonstrated that thiazole-based compounds can induce apoptosis in tumor cells by activating caspase pathways, indicating their potential as anticancer agents .
Enzyme Inhibition
Thiazole derivatives are also noted for their ability to inhibit specific enzymes. For example, compounds containing a thiazole core have shown effective inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies revealed that certain thiazole derivatives could lower AChE activity significantly, suggesting their potential in treating neurodegenerative disorders .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been documented extensively. Studies have shown that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their therapeutic potential in infectious diseases .
The biological activity of 2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound may bind to the active sites of enzymes like AChE, inhibiting their activity and leading to physiological effects such as reduced neurotransmitter breakdown.
- Cell Cycle Modulation : By affecting signaling pathways involved in cell proliferation and apoptosis, this compound can induce cell cycle arrest in cancer cells.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare thiazole-acetamide hybrids, and how can they be adapted for this compound?
- Answer: Thiazole-acetamide derivatives are typically synthesized via condensation reactions between thiazole-amine intermediates and activated carbonyl groups. For example, describes a protocol where K₂CO₃ in acetone facilitates the coupling of a thiazol-2-amine with a thiol-containing oxadiazole intermediate under reflux . Adapting this, researchers could substitute the oxadiazole moiety with pyridinyl-thiazole components. further highlights the use of triazole-thiazole couplings in polar aprotic solvents (e.g., DMF) with catalysts like CuI, which may improve yield .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
- Answer: Key techniques include:
- ¹H/¹³C NMR: To confirm substituent positions on thiazole and pyridine rings (e.g., reports δ ~7.5–8.5 ppm for pyridinyl protons) .
- IR Spectroscopy: To validate acetamide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-N bonds (~1500 cm⁻¹) .
- Elemental Analysis: To verify purity (>95% match between calculated/observed C, H, N, S) .
- Resolution of Contradictions: Cross-reference with computational models (e.g., DFT for NMR chemical shifts) or repeat experiments under controlled conditions (e.g., anhydrous solvents to avoid hydrolysis artifacts).
Q. What solubility and stability profiles should researchers anticipate for this compound?
- Answer: Acetamide-thiazole hybrids are generally soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Stability studies in recommend storage at 2–8°C in inert atmospheres to prevent oxidation of the pyridinyl group . Pre-formulation assays (e.g., thermal gravimetric analysis) are advised to assess decomposition thresholds.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving pyridinyl-thiazole intermediates?
- Answer: Critical factors include:
- Catalyst Selection: shows CuI improves triazole-thiazole coupling efficiency (yields >80%) .
- Solvent Polarity: High-polarity solvents (e.g., DMF) enhance nucleophilic substitution rates in thiazole ring formation .
- Temperature Control: Stepwise heating (e.g., 60°C for condensation, 100°C for cyclization) minimizes side reactions, as demonstrated in for analogous intermediates .
- Table 1: Optimization Parameters from Literature
| Parameter | Optimal Condition (Evidence) | Yield Improvement |
|---|---|---|
| Catalyst | CuI (0.1 eq) | +25% |
| Solvent | DMF | +15% |
| Reaction Time | 8–12 hours | +10% |
Q. How can researchers reconcile discrepancies in biological activity data for structurally similar thiazole-acetamide compounds?
- Answer: Contradictions often arise from assay variability (e.g., cell line specificity) or substituent effects. For example:
- notes that 4-phenoxyphenyl substituents enhance antimicrobial activity, while 4-fluorophenyl groups reduce it .
- Methodological solutions:
- Dose-Response Curves: Establish EC₅₀ values across multiple assays (e.g., MIC for antimicrobials, IC₅₀ for enzyme inhibition).
- Molecular Docking: Compare binding poses (e.g., ’s docking models for triazole-thiazole derivatives) to identify critical interactions .
Q. What strategies are effective in designing SAR studies for pyridinyl-thiazole acetamides targeting kinase inhibition?
- Answer: Focus on:
- Core Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridine ring to enhance H-bonding with kinase ATP pockets (see for trifluoromethyl effects) .
- Side-Chain Flexibility: Incorporate methylthio or morpholino groups () to improve metabolic stability .
- Validation: Use kinase profiling panels (e.g., 100-kinase assays) and compare with negative controls (e.g., ’s AZD8931 derivatives) .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results in thiazole-acetamide derivatives across studies?
- Answer: Potential causes and solutions:
- Cell Line Variability: Test compounds on isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate genetic background effects.
- Apoptosis Assay Design: Combine flow cytometry (Annexin V/PI) with caspase-3/7 activation assays ( ’s methodology) for multi-parametric validation .
- Solubility Artifacts: Pre-dissolve compounds in DMSO at concentrations <0.1% to avoid solvent toxicity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
